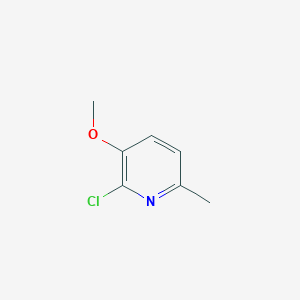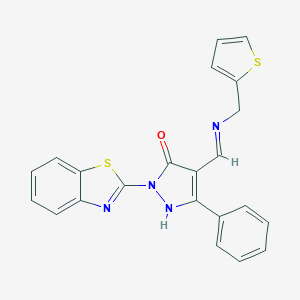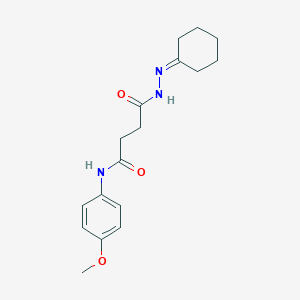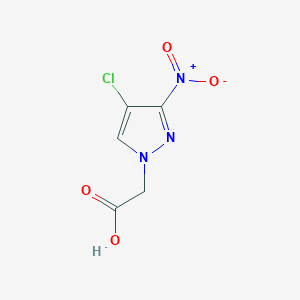
2-Chloro-3-methoxy-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methoxy-6-methylpyridine is a pharmaceutical raw material and is also used in medicine . It has a molecular weight of 157.6 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, the key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, from 2,6-dichloro-3-trifluoromethylpyridine was undertaken .Molecular Structure Analysis
The molecular structure of this compound can be found on PubChem .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical and Chemical Properties Analysis
This compound has a melting point of 90-92°C, a boiling point of 210.6±20.0 °C, and a density of 1.210±0.06 g/cm3 . It is insoluble in water .科学的研究の応用
Synthesis of Novel Compounds
Advanced Material Development
Research into the compound's properties and reactions contributes to advanced material development. The study on the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcases the methodological advancements in characterizing and utilizing pyridine derivatives for material science applications (Marijana Jukić et al., 2010).
Analytical and Spectroscopic Studies
The role of 2-Chloro-3-methoxy-6-methylpyridine extends into analytical chemistry, where its derivatives are studied for their vibrational and electronic spectra. For example, density functional theory (DFT) studies on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine provide insights into the influence of substituents on the spectral characteristics, enhancing the understanding of pyridine derivatives in spectroscopic analysis (V. Arjunan et al., 2011).
Pharmaceutical Intermediate Synthesis
The compound's application in pharmaceutical chemistry is evident in its use as a precursor for the synthesis of key intermediates. For instance, the practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate demonstrates its importance in the synthesis of pharmaceutical intermediates, highlighting the compound's role in drug development processes (T. Horikawa, Y. Hirokawa, S. Kato, 2001).
Safety and Hazards
将来の方向性
2-Chloro-6-methylpyridine-3-carboxylic acid may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, required for the preparation of a europium complex for staining the nucleolus of NIH 3T3, HeLa, and HDF cells . Methyl 6-chloropyridine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency. It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
生化学分析
Biochemical Properties
2-Chloro-3-methoxy-6-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit microbial methane oxidation at higher concentrations . This inhibition suggests that this compound may interact with enzymes involved in methane metabolism, potentially binding to active sites and preventing substrate access.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit methane oxidation in microbial cells, indicating its potential to disrupt metabolic pathways . This disruption can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that at higher concentrations, the compound can inhibit microbial methane oxidation for extended periods, indicating its stability and prolonged activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound may have minimal effects, while higher doses can lead to significant inhibition of metabolic pathways. For instance, complete inhibition of methane oxidation was observed at a concentration of 10 mM This suggests a threshold effect, where the compound’s activity becomes pronounced at higher doses
Metabolic Pathways
This compound is involved in metabolic pathways related to methane oxidation. It interacts with enzymes and cofactors involved in this process, inhibiting their activity and disrupting metabolic flux This disruption can lead to changes in metabolite levels and alterations in overall metabolic pathways
特性
IUPAC Name |
2-chloro-3-methoxy-6-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZITOCFGNPAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294444 |
Source


|
| Record name | 2-Chloro-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204378-42-7 |
Source


|
| Record name | 2-Chloro-3-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204378-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(2-hydroxy-5-methylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494470.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494471.png)
![2-[(Trifluoroacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B494473.png)

![11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B494477.png)
![Isopropyl 5-[(4-chloroanilino)carbonyl]-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B494479.png)
![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B494480.png)
![2-fluoro-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B494482.png)
![N-[3-carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B494485.png)

![4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B494488.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B494491.png)
